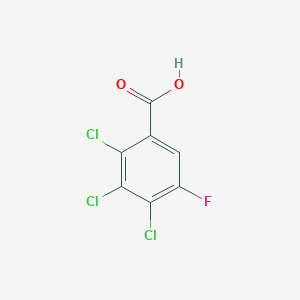

2,3,4-三氯-5-氟苯甲酸

描述

2,3,4-Trichloro-5-fluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzoic acid ring are frequently studied due to their importance as intermediates in pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of Grignard reagents, as seen in the synthesis of 2,4,5-trifluorobenzoic acid, where an aryl-Grignard reagent is generated and reacted with CO2 in a microflow system to produce the acid in high yield and purity . Similarly, 5-chloro-2,3,4-trifluorobenzoic acid is synthesized from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination, indicating a multi-step process that can be adapted for the synthesis of 2,3,4-trichloro-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the orientation of the carboxyl group relative to the benzene ring. For instance, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by a small angle from the plane of the benzene ring, which is a common feature in such compounds . This twist can affect the compound's ability to form hydrogen bonds and, consequently, its physical properties and reactivity.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including further halogenation, as demonstrated in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid . They can also participate in the formation of amide bonds, as seen in the synthesis of a fumaric acid salt of a chloro-fluorobenzoyl derivative . These reactions are crucial for the further functionalization of the benzoic acid core in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the presence and position of halogen atoms on the aromatic ring. For example, the introduction of chlorine and fluorine atoms can increase the acidity of the benzoic acid, affect its melting point, and enhance its reactivity towards nucleophilic substitution reactions. The thermal stability and phase transitions of these compounds can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Additionally, the presence of halogens can lead to the formation of dimers and affect the compound's solubility and crystallinity .

科学研究应用

生物活性分子的合成

2,3,4-三氯-5-氟苯甲酸已被用于合成新的生物活性分子。例如,它已被用于合成含氟噻二唑三嗪酮类化合物,这些化合物显示出作为抗菌剂的潜力 (Holla, Bhat, & Shetty, 2003)。

生物降解研究

这种化合物在与生物降解相关的研究中起着重要作用。通过Sphingomonas sp.对氟苯甲酸酯类生物降解的研究揭示了对3-氟苯甲酸及相关化合物的生物降解的见解 (Boersma, Mcroberts, Cobb, & Murphy, 2004)。

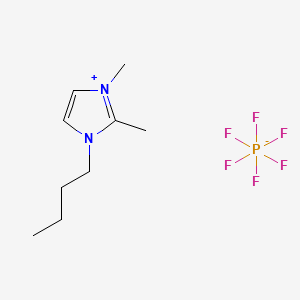

连续流合成

在化学过程开发领域,2,3,4-三氯-5-氟苯甲酸已被用于制药中间体的连续流合成。这提高了合成过程的效率和安全性 (Guo, Yu, & Yu, 2018)。

杀虫应用

已经进行了使用含氟苯甲酸合成新型杀虫化合物的研究。这些研究导致了新型具有潜在农业应用的杀虫剂的开发 (Shi, Qian, Song, Zhang, & Li, 2000)。

抗癌研究

2,3,4-三氯-5-氟苯甲酸还在潜在抗癌剂的合成中发挥作用。它已被用于合成1,2,4-三唑并[3,4-b]噻二唑衍生物,这些衍生物在体外显示出抗癌活性 (Bhat, Prasad, Poojary, & Holla, 2004)。

环境和水文研究

在环境科学中,像2,3,4-三氯-5-氟苯甲酸这样的氟苯甲酸已被用作表面土壤研究中的示踪剂。它们的性质使它们在了解多孔介质中的水运动方面非常有用 (Jaynes, 1994)。

安全和危害

未来方向

Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .

属性

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYKNXAUYNLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556661 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichloro-5-fluorobenzoic acid | |

CAS RN |

115549-04-7 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)